4-Ethyl-3-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-hydroxybenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their broad-spectrum antibacterial properties and have been widely used in medicinal chemistry. This compound features a benzene ring substituted with an ethyl group, a hydroxyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-hydroxybenzene-1-sulfonamide typically involves the sulfonation of 4-ethylphenol followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: 4-ethylphenol is reacted with sulfuric acid to introduce the sulfonic acid group.
Amidation: The resulting sulfonic acid is then converted to the sulfonamide by reacting with ammonia or an amine under controlled conditions.
Industrial Production Methods
Industrial production of sulfonamides often employs continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Ensuring high purity of 4-ethylphenol and sulfuric acid.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Using crystallization or distillation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
Oxidation: Produces 4-ethyl-3-oxobenzene-1-sulfonamide.
Reduction: Produces 4-ethyl-3-hydroxybenzene-1-amine.
Substitution: Produces various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
4-Ethyl-3-hydroxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in developing new sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-3-hydroxybenzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing DNA, leading to their eventual death.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with a similar structure but without the ethyl and hydroxyl groups.
Sulfamethoxazole: Contains a similar sulfonamide group but with different substituents on the benzene ring.
Uniqueness
4-Ethyl-3-hydroxybenzene-1-sulfonamide is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the ethyl and hydroxyl groups can enhance its solubility and potentially its efficacy as an antibacterial agent.
Properties
Molecular Formula |
C8H11NO3S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
4-ethyl-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-2-6-3-4-7(5-8(6)10)13(9,11)12/h3-5,10H,2H2,1H3,(H2,9,11,12) |
InChI Key |
XMUXNFGWTBDFMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.